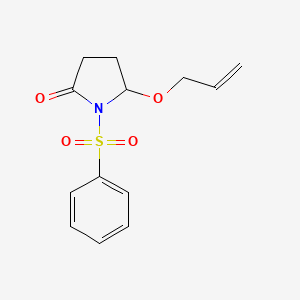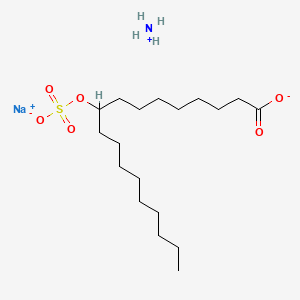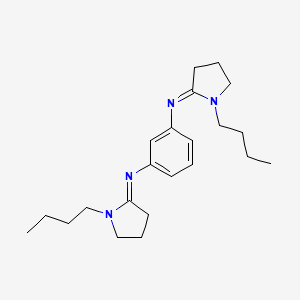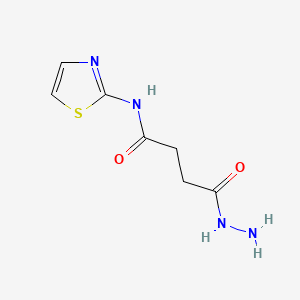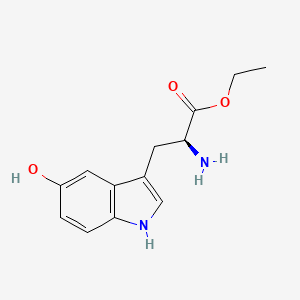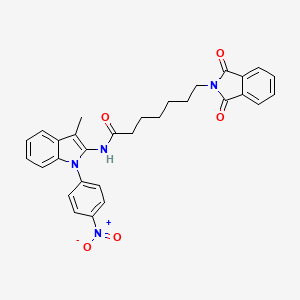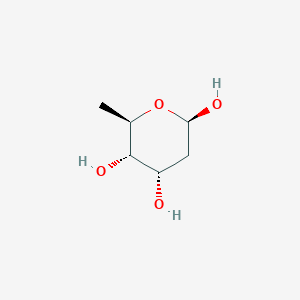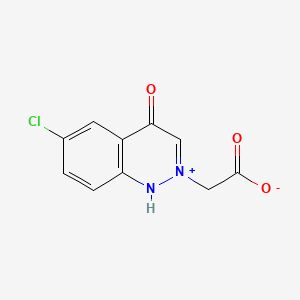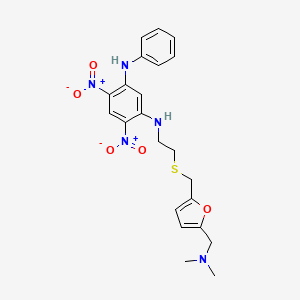
2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with the molecular formula C33H32Br2N2O3 It is characterized by its unique structure, which includes a diazepinone ring, multiple hydroxyl groups, and bromophenyl substituents
準備方法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps. One common synthetic route includes the following steps:
Formation of the Diazepinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the diazepinone ring.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced through a series of substitution reactions, typically using bromobenzyl halides as reagents.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is achieved.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl groups, using reagents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
Similar compounds include other diazepinone derivatives and bromophenyl-substituted molecules. Compared to these compounds, 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Diazepinone Derivatives: Compounds with variations in the substituents on the diazepinone ring.
Bromophenyl-Substituted Molecules: Compounds with different functional groups attached to the bromophenyl rings.
特性
CAS番号 |
153182-57-1 |
|---|---|
分子式 |
C33H32Br2N2O3 |
分子量 |
664.4 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-bromophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32Br2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChIキー |
ICAZGZKNGRQKPM-ZRTHHSRSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)CC5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


